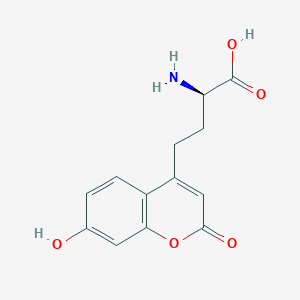

L-(7-hydroxycoumarin-4-yl) ethylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H13NO5 |

|---|---|

Molecular Weight |

263.25 g/mol |

IUPAC Name |

(2R)-2-amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid |

InChI |

InChI=1S/C13H13NO5/c14-10(13(17)18)4-1-7-5-12(16)19-11-6-8(15)2-3-9(7)11/h2-3,5-6,10,15H,1,4,14H2,(H,17,18)/t10-/m1/s1 |

InChI Key |

QEQAKQQRJFWPOR-SNVBAGLBSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CC[C@H](C(=O)O)N |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CCC(C(=O)O)N |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of L-(7-hydroxycoumarin-4-yl)ethylglycine

The synthesis of L-(7-hydroxycoumarin-4-yl)ethylglycine involves several steps, typically starting from commercially available (7-hydroxycoumarin-4-yl)acetic acid. The process includes:

- Alkylation : A glycine-enolate equivalent undergoes alkylation to form the desired amino acid.

- Purification : The product is purified through techniques such as reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity for subsequent applications .

Fluorescence Properties

L-(7-hydroxycoumarin-4-yl)ethylglycine is characterized by:

- High Fluorescence Quantum Yield : This property makes it an excellent candidate for fluorescence-based assays.

- Stokes Shift : The compound exhibits a relatively large Stokes shift, enhancing its sensitivity in varied environments, including changes in pH and polarity .

These properties enable researchers to utilize this compound effectively as a fluorescent probe in various biological contexts.

Protein Localization and Trafficking

The incorporation of L-(7-hydroxycoumarin-4-yl)ethylglycine into proteins allows scientists to study localization and trafficking within cellular environments. For instance, it has been genetically encoded in Escherichia coli to investigate protein dynamics in response to specific codons .

Protein Conformation Changes

This amino acid serves as a valuable tool for probing conformational changes in proteins. By substituting native amino acids with L-(7-hydroxycoumarin-4-yl)ethylglycine, researchers can monitor changes in fluorescence emission spectra that correlate with structural modifications during receptor activation processes .

Hydration Studies

Recent studies have employed L-(7-hydroxycoumarin-4-yl)ethylglycine as a reporter for local hydration around receptors. Its fluorescence characteristics are sensitive to the presence of water molecules, providing insights into the hydration dynamics associated with receptor activation . This application highlights the compound's role in understanding allosteric modulation in membrane proteins.

Case Study 1: Investigating GHSR Activation

In a study focusing on the growth hormone secretagogue receptor (GHSR), L-(7-hydroxycoumarin-4-yl)ethylglycine was incorporated at specific positions within the receptor structure. The fluorescence emitted by the modified receptors was analyzed to determine the effects of hydration on receptor activation states. This research demonstrated how local water movements influence receptor functionality .

Case Study 2: Protein Interaction Studies

Another significant application involved using L-(7-hydroxycoumarin-4-yl)ethylglycine to explore protein-protein interactions. By incorporating this fluorescent amino acid into interacting proteins, researchers could visualize and quantify interaction dynamics through fluorescence resonance energy transfer (FRET) techniques .

Q & A

Q. What are the established synthetic routes for L-(7-hydroxycoumarin-4-yl) ethylglycine, and what are their key challenges?

The synthesis typically begins with (7-hydroxycoumarin-4-yl)acetic acid, proceeding through alkylation of glycine enolate. Critical steps include boron-based reduction of intermediates, phenolic hydroxyl protection with tert-butyldimethylsilyl groups, and Appel reaction for bromide formation. A racemic mixture is often produced, but the L-isomer is preferentially incorporated in vivo, making chiral purity optional for biological applications. Key limitations include moderate yields (~38%) and the need for HPLC purification to achieve >99% purity .

Q. How is Hco site-specifically incorporated into recombinant proteins?

Hco is genetically encoded in E. coli using an orthogonal tRNA/aminoacyl-tRNA synthetase pair (e.g., MjtRNA<sup>Tyr</sup>/TyrRS) that recognizes the amber TAG codon. This system allows precise insertion into target proteins during translation. Post-incorporation, fluorescence activation requires adjusting solvent polarity or pH to optimize quantum yield .

Q. What makes Hco a superior fluorescent probe compared to traditional fluorophores?

Hco exhibits a large Stokes shift (~100 nm), high quantum yield (0.63 in aqueous buffer), and sensitivity to solvent polarity/pH, enabling real-time monitoring of conformational changes. Unlike chemical labeling, its genetic encoding avoids surface residue limitations and minimizes structural perturbation .

Advanced Research Questions

Q. How can Hco be used to resolve contradictory data in enzyme activity studies?

When Hco incorporation into enzymes like phosphotriesterase (PTE) enhances activity (8–11×), conflicting results may arise from variations in solvent conditions or Hco’s ionization state (pKa ~7.8). To resolve this:

Q. What experimental design optimizes FRET studies using Hco and endogenous tryptophan residues?

Design proteins with Hco inserted at a site 10–20 Å from a tryptophan residue to enable Förster resonance energy transfer (FRET). Monitor FRET efficiency via:

Q. How can Hco fluorescence elucidate asymmetric binding in allosteric enzymes?

In E. coli aspartate transcarbamoylase (ATCase), replacing Glu52 with Hco near the nucleotide-binding site allows fluorescence quenching assays. Competitive binding of CTP vs. UTP is assessed by:

- Titrating nucleotides and measuring fluorescence intensity (λex 340 nm, λem 423 nm).

- Analyzing binding curves to distinguish high- vs. low-affinity sites. This revealed non-competitive binding between CTP and UTP, supporting functional asymmetry in regulatory dimers .

Q. What strategies mitigate fluorescence quenching in Hco-labeled membrane proteins?

- Use 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) liposomes to mimic native membrane environments, reducing solvent polarity-induced quenching.

- Insert Hco at solvent-exposed loops or termini to minimize hydrophobic quenching.

- Validate localization via confocal microscopy with polarity-sensitive calibration .

Methodological Considerations

Q. How to validate Hco incorporation efficiency and site fidelity?

- Mass spectrometry : Detect Hco’s mass shift (+279.26 Da) in tryptic peptides.

- Fluorescence anisotropy : Confirm minimal rotational freedom if Hco is rigidly positioned.

- Control experiments : Compare fluorescence in wild-type vs. Hco-incorporated proteins under identical excitation/emission settings .

Q. What computational tools predict optimal Hco insertion sites for conformational studies?

Molecular dynamics (MD) simulations using AMBER or GROMACS can model Hco’s steric and electronic effects. Prioritize insertion sites:

- Near catalytic pockets (e.g., PTE’s His257) to monitor substrate-induced changes.

- In flexible loops (e.g., ATCase’s regulatory chain) to capture allosteric transitions .

Data Interpretation Challenges

Q. How to distinguish pH-dependent fluorescence changes from protein conformational shifts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.